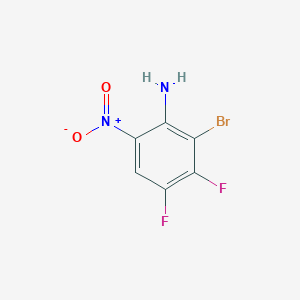
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, also known as 2-MMOQA, is an organic compound that has been studied for its potential applications in the field of scientific research. It is a quinazolinone derivative with a molecular weight of 248.28 g/mol and a melting point of 232-234 °C. 2-MMOQA has been found to possess a variety of biochemical and physiological effects, and has been used in laboratory experiments to study its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
Anticonvulsant Activity
One notable application of derivatives of this compound is in the development of anticonvulsant drugs. A study by Wassim El Kayal et al. (2019) demonstrated the synthesis and evaluation of new derivatives for anticonvulsant activity. They developed a series of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-R-acetamides and identified compounds with promising experimental anticonvulsant activity without impairing motor coordination in mice. This research suggests a potential mechanism involving the inhibition of carbonic anhydrase II as the basis for the anticonvulsive effect El Kayal et al., 2019.
Antimicrobial and Anti-inflammatory Activities
Another application is found in the synthesis of Schiff bases from 2-methyl-3-aminoquinazolin-4(3H)-ones, which exhibited significant antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. The study by S. Sahu et al. (2008) showcased the potential of these compounds in treating various conditions, highlighting their diverse biological activities Sahu et al., 2008.
Analgesic-Anti-inflammatory and Antimicrobial Activities
Further research into acetic acid hydrazide containing 5-methyl-2-benzoxazolinone derivatives by Umut Salgın-Gökşen et al. (2007) explored their analgesic-anti-inflammatory and antimicrobial activities. While showing high activity in the analgesic and anti-inflammatory domains, these compounds were found mostly inactive against bacteria and fungi, indicating their selective biological effects Salgın-Gökşen et al., 2007.
Redox-Annulations and C-H Functionalization
Research on redox-annulations of cyclic amines with electron-deficient o-tolualdehydes presents another application. A study by Anirudra Paul et al. (2019) highlighted the use of acetic acid as a solvent and promoter in transformations involving dual C-H functionalization. This methodology provides a novel approach to synthesize complex organic compounds, underscoring the versatility of derivatives in synthetic chemistry Paul et al., 2019.
Propriétés
IUPAC Name |
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-7-14-9-5-11(20-3)10(19-2)4-8(9)13(18)15(7)6-12(16)17/h4-5H,6H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHNYMMNIPFOIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2743570.png)
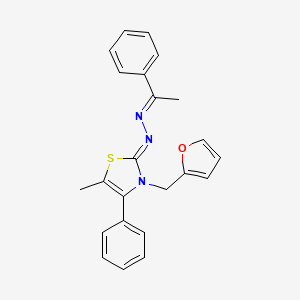
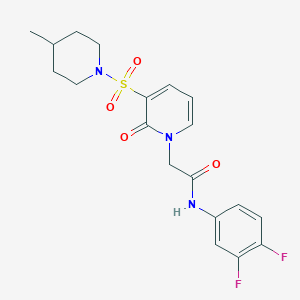
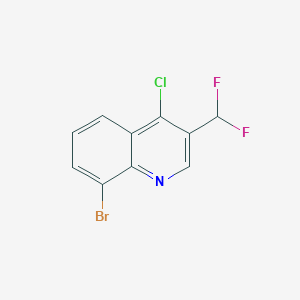
![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide](/img/structure/B2743576.png)



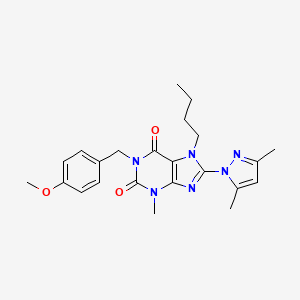
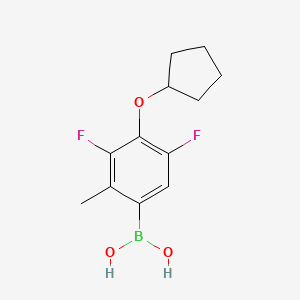
![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2743589.png)
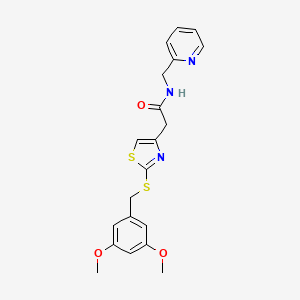
![4-benzyl-2-(2-(tert-butylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2743591.png)
